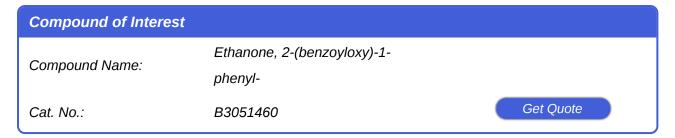


A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **Ethanone**, **2- (benzoyloxy)-1-phenyl-**, a compound of interest in chemical research and development. This document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and characterization.

Molecular Structure and Properties:

IUPAC Name: Ethanone, 2-(benzoyloxy)-1-phenyl-

• Synonyms: Phenacyl benzoate, α-Benzoyloxyacetophenone

CAS Number: 33868-50-7

Molecular Formula: C₁₅H₁₂O₃[1]

Molecular Weight: 240.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR



spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.45 - 8.14	Multiplet	Aromatic Protons
5.45	Singlet	Methylene Protons (-CH ₂ -)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~191-193	Ketone Carbonyl (C=O)
~166	Ester Carbonyl (C=O)
~128-134	Aromatic Carbons
~70	Methylene Carbon (-CH ₂ -)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode
~3100-3000	C-H Stretch (Aromatic)
~3000-2850	C-H Stretch (Aliphatic)
1745	C=O Stretch (Ester)[1]
1680	C=O Stretch (Ketone)[1]
~1270 and ~1100	C-O Stretch (Ester)[1]

The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum of this molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. While a detailed experimental mass spectrum for this specific compound is not readily available, the expected fragmentation pattern can be predicted based on its structure.

Expected Fragmentation:

- Molecular Ion (M+): The molecular ion peak is expected at m/z = 240, corresponding to the molecular weight of the compound.
- Key Fragments:
 - Benzoyl Cation (m/z = 105): A prominent peak is expected from the cleavage of the ester linkage, resulting in the stable benzoyl cation (C₆H₅CO⁺).
 - Phenacyl Cation (m/z = 105): Cleavage can also lead to the formation of the phenacyl cation (C₆H₅COCH₂⁺).
 - Phenyl Cation (m/z = 77): Loss of a carbonyl group from the benzoyl or phenacyl cation can produce the phenyl cation ($C_6H_5^+$).

Experimental Protocols



The following are generalized protocols for the acquisition of spectral data for organic compounds like **Ethanone**, **2-(benzoyloxy)-1-phenyl-**.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical shift referencing.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).
- Data Acquisition: A radiofrequency pulse is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, one of the following methods is typically used:

- KBr Pellet Method:
 - Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- Attenuated Total Reflectance (ATR) Method:



- Place the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- The IR beam is directed through the crystal, and the spectrum is recorded from the surface of the sample.

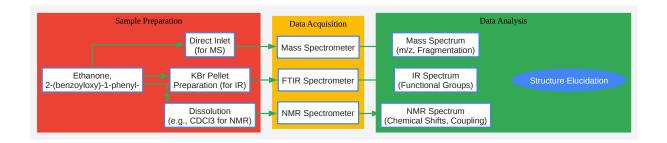
Mass Spectrometry (Electron Ionization - El)

- Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
- Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualized Workflows and Structures

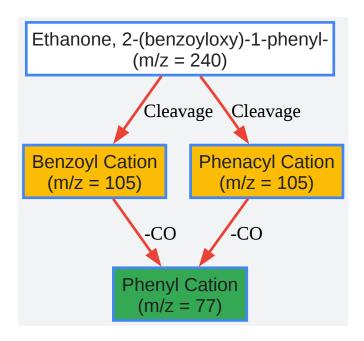
The following diagrams, generated using Graphviz, illustrate key processes and relationships in the spectral analysis of **Ethanone**, **2-(benzoyloxy)-1-phenyl-**.





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Workflow for the spectral analysis of a chemical compound.



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Expected mass spectrometry fragmentation of the target molecule.

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References

- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
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